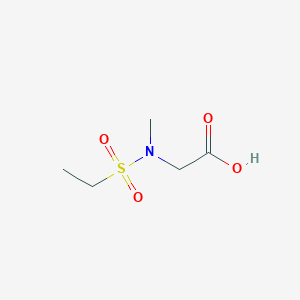

2-(N-methylethanesulfonamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(N-methylethanesulfonamido)acetic acid is a chemical compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as carbonic anhydrase inhibitors. The compound is a derivative of N-methylsulfonamide, which has been studied for its potential as a prodrug, offering a balance between water solubility and lipophilicity, which is crucial for physiological applications .

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester involves the reaction of tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate . Although this is not the exact compound , the methodology provides insight into the synthesis of similar sulfonamide-based structures. The N-acyl derivatives of N-methylsulfonamides, including those with acetyl and benzoyl groups, have been synthesized and evaluated, indicating that the synthesis of 2-(N-methylethanesulfonamido)acetic acid would likely involve acylation reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various rearrangements and interactions. For example, N-substituted benzenesulfonamide derivatives can undergo rearrangement reactions when treated with alkali, leading to different products depending on the substituents and reaction conditions . In the case of 2-(N-methylethanesulfonamido)acetic acid, the presence of the acetic acid moiety could influence its molecular interactions and stability.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions. The interaction of sulfonamide compounds with acids, such as trifluoromethanesulfonic acid, can lead to the formation of various structures, including cations and neutral compounds . Additionally, the formation of salts or cocrystals with acetic acid has been observed in sulfonamide compounds, which suggests that 2-(N-methylethanesulfonamido)acetic acid could also form similar structures under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The N-acyl derivatives of N-methylsulfonamides have been shown to possess high water solubility and adequate lipophilicity at physiological pH, which are desirable properties for prodrug development . The stability of these compounds is pH-dependent, with maximal stability around pH 4, and they are readily hydrolyzed enzymatically to yield the parent sulfonamide . These properties are relevant to the analysis of 2-(N-methylethanesulfonamido)acetic acid, as they provide a basis for predicting its behavior in biological systems.

科学的研究の応用

Sulfonamide Research and Drug Development

The sulfonamide group, which 2-(N-methylethanesulfonamido)acetic acid is a part of, has been extensively researched for its various applications in drug development. Sulfonamides have played a crucial role in medicine, featuring in a wide array of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents have explored sulfonamide carbonic anhydrase inhibitors (CAIs) with novel functionalities targeting specific disease conditions such as glaucoma and cancer. The development of new sulfonamides, including those with NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII, highlights the ongoing innovation in this field. This demonstrates the sulfonamide group's versatility and its potential for yielding new therapeutic agents for various diseases, including the potential for derivatives of 2-(N-methylethanesulfonamido)acetic acid to contribute to these advancements (Carta, Scozzafava, & Supuran, 2012).

Environmental and Ecotoxicological Studies

Sulfonamides, due to their widespread use, have also been the focus of environmental and ecotoxicological studies. The presence of sulfonamides in the environment, derived mainly from agricultural activities, has been linked to changes in microbial populations that could potentially impact human health on a global scale. This underscores the importance of monitoring and managing the environmental impact of sulfonamide compounds, including derivatives of 2-(N-methylethanesulfonamido)acetic acid. It highlights the need for continued research into the ecological consequences of sulfonamide use and the development of strategies to mitigate potential risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

特性

IUPAC Name |

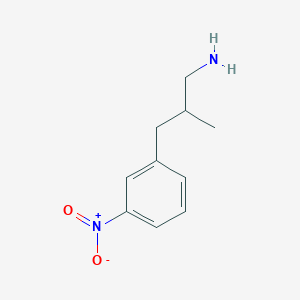

2-[ethylsulfonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-11(9,10)6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMHKTVMOHSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-methylethanesulfonamido)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)